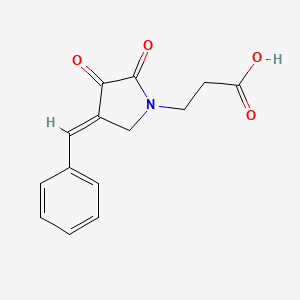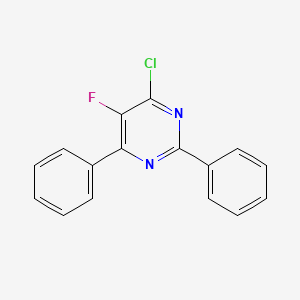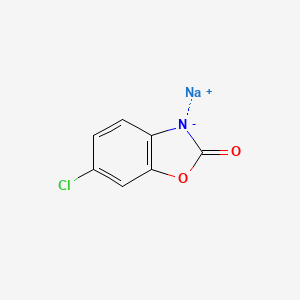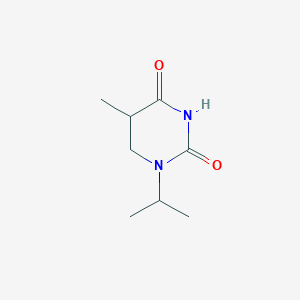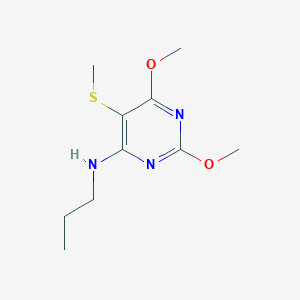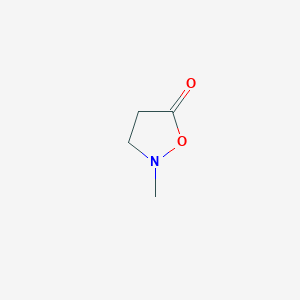![molecular formula C18H13N3S2 B12916428 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione CAS No. 52978-99-1](/img/structure/B12916428.png)
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione typically involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under Buchwald–Hartwig-type reaction conditions . The 6-bromoquinazolinones are usually prepared through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, as derivatives of quinazolinone have shown significant cytotoxicity against various cancer cell lines.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
6-Bromoquinazolinones: Used as intermediates in the synthesis of various quinazoline derivatives.
Aminoquinazolines: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the naphthalen-2-ylsulfanyl group enhances its ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Eigenschaften
CAS-Nummer |
52978-99-1 |
|---|---|
Molekularformel |
C18H13N3S2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI-Schlüssel |
XZPFNKSRMYMMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
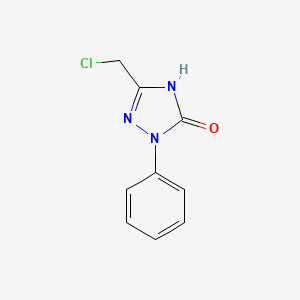
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
